4-(Methylsulfanyl)thiophene-3-carbaldehyde
Description
Significance of Sulfur-Containing Heterocycles in Medicinal Chemistry and Materials Science
Sulfur-containing heterocycles are privileged structures in the realms of medicinal chemistry and materials science. organic-chemistry.org The presence of a sulfur atom within a heterocyclic ring imparts unique electronic and structural properties that can favorably influence a molecule's biological activity or material characteristics. In medicinal chemistry, the thiophene (B33073) nucleus is a bioisostere of the benzene (B151609) ring and is found in a variety of approved drugs, where it can enhance potency, modulate metabolic stability, and improve pharmacokinetic profiles. Thiophene derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govacs.org
In the domain of materials science, the electron-rich nature of the thiophene ring makes it a fundamental component in the design of organic electronic materials. Thiophene-based polymers and small molecules are integral to the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The sulfur atom's ability to participate in π-conjugation and influence intermolecular interactions is crucial for achieving desirable electronic and photophysical properties in these materials.
Overview of Functionalized Thiophenes as Key Synthetic Intermediates
Functionalized thiophenes serve as indispensable intermediates in organic synthesis, providing a platform for the construction of more complex molecular frameworks. The introduction of various functional groups onto the thiophene ring allows for a diverse range of chemical transformations, including cross-coupling reactions, condensations, and cyclizations. Thiophene aldehydes, in particular, are highly versatile precursors. The aldehyde group can be readily converted into a multitude of other functionalities, such as alcohols, carboxylic acids, amines, and alkenes, making them valuable starting materials for the synthesis of pharmaceuticals, agrochemicals, and functional materials. The specific positioning of substituents on the thiophene ring can direct the regioselectivity of subsequent reactions, enabling the precise construction of target molecules.
Rationale for Investigating 4-(Methylsulfanyl)thiophene-3-carbaldehyde (B6250676) in Academic Research
The specific substitution pattern of this compound presents a compelling case for its investigation in academic research. The thiophene ring is substituted with both an electron-donating methylsulfanyl group (-SMe) at the 4-position and an electron-withdrawing carbaldehyde group (-CHO) at the 3-position. This electronic arrangement is expected to create a unique reactivity profile.
The methylsulfanyl group, being an ortho, para-directing activator, would influence the electron density of the thiophene ring, potentially affecting the reactivity of the adjacent carbaldehyde group and the susceptibility of the ring to further electrophilic or nucleophilic attack. The juxtaposition of these two groups could facilitate intramolecular interactions or specific reaction pathways, making it a valuable tool for synthetic chemists. Research into this compound could uncover novel synthetic methodologies and provide access to new classes of thiophene-containing molecules with potentially interesting biological or material properties. The study of such push-pull systems on a heterocyclic scaffold is fundamental to advancing our understanding of structure-reactivity relationships in organic chemistry.
Historical Context and Evolution of Thiophene Aldehyde Synthesis
The synthesis of thiophene aldehydes has a rich history, evolving from classical methods to more modern and efficient catalytic protocols. The discovery of thiophene itself in 1883 paved the way for the exploration of its chemical reactivity. Early methods for the synthesis of thiophene aldehydes often relied on harsh reaction conditions and produced mixtures of isomers.
One of the most significant advancements in the synthesis of thiophene aldehydes was the application of the Vilsmeier-Haack reaction. wikipedia.org This method involves the formylation of an electron-rich aromatic ring, such as thiophene, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org The Vilsmeier-Haack reaction has been widely used for the synthesis of thiophene-2-carbaldehydes and can also be applied to produce thiophene-3-carbaldehydes, although regioselectivity can be a challenge depending on the substituents present on the thiophene ring. researchgate.net
Over the years, synthetic methodologies have become more sophisticated. The development of organometallic chemistry, particularly the use of lithiated thiophenes, provided a regioselective route to thiophene aldehydes. By selectively deprotonating a specific position on the thiophene ring with a strong base, such as n-butyllithium, and then quenching with a formylating agent like DMF, chemists could precisely install the aldehyde group. More recently, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of functionalized thiophenes, which can then be converted to the corresponding aldehydes. These modern methods offer greater functional group tolerance, milder reaction conditions, and higher yields, significantly expanding the synthetic chemist's toolbox for accessing a wide variety of thiophene aldehyde derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C6H6OS2 |
|---|---|
Molecular Weight |
158.2 g/mol |
IUPAC Name |
4-methylsulfanylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C6H6OS2/c1-8-6-4-9-3-5(6)2-7/h2-4H,1H3 |
InChI Key |
LIQJRMOUFAPWAS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CSC=C1C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Methylsulfanyl Thiophene 3 Carbaldehyde
Regiospecific Thiophene (B33073) Functionalization Strategies for Aldehyde Installation
The introduction of a formyl group at a specific position on the thiophene ring is a critical step in the synthesis of thiophene carbaldehydes. The choice of strategy depends heavily on the existing substituents and the desired regiochemical outcome.
Directed Ortho-Metalation (DoM) Approaches to Substituted Thiophenes
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org This generates a stabilized organolithium intermediate that can be trapped by various electrophiles, including formylating agents.
For π-electron rich heterocycles like thiophene, direct lithiation typically occurs at the C2 position due to the acidity of this proton. uwindsor.ca Overriding this inherent reactivity to achieve functionalization at the C3 or C4 positions often requires the implementation of a DoM strategy. acs.orgimperial.ac.uk
In the context of synthesizing 4-(methylsulfanyl)thiophene-3-carbaldehyde (B6250676), a hypothetical DoM approach could involve a directing group at the 3-position of the thiophene ring. This DMG would need to be robust enough to direct lithiation to the C4-position, where an electrophilic methylthiolation agent could be introduced. Subsequently, the DMG would be converted into the desired carbaldehyde functionality. However, the methylsulfanyl group itself is not a strong directing group for metalation. Therefore, a more plausible, albeit multi-step, sequence would involve placing a potent DMG at the 3-position, followed by sequential C4-thiolation and conversion of the DMG to an aldehyde.
Table 1: Examples of Directing Metalation Groups (DMGs) in Aromatic Chemistry
| Directing Group | Chemical Formula | Typical Base |
| Amide | -CONR₂ | n-BuLi, s-BuLi |
| Carbamate | -OCONR₂ | n-BuLi, s-BuLi |
| Methoxy | -OCH₃ | n-BuLi, s-BuLi |
| Sulfoxide (B87167) | -SOR | n-BuLi, LDA |
Vilsmeier-Haack Formylation in Thiophene Chemistry
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.com This electrophilic species, a chloroiminium ion, attacks the aromatic ring, and subsequent hydrolysis yields the aldehyde. organic-chemistry.org
The regioselectivity of the Vilsmeier-Haack reaction on substituted thiophenes is dictated by the electronic properties of the substituent. Electron-donating groups generally direct the incoming electrophile to the ortho and para positions. For a 3-substituted thiophene with an electron-donating group, formylation typically occurs preferentially at the C2 position, and to a lesser extent, the C5 position.
Applying this to the synthesis of this compound, if one were to start with 3-(methylsulfanyl)thiophene, the Vilsmeier-Haack reaction would be expected to yield primarily 3-(methylsulfanyl)thiophene-2-carbaldehyde. Achieving formylation at the C4 position via this method is generally not feasible due to the directing effects of the substituent. However, the Vilsmeier-Haack reaction remains a cornerstone of thiophene chemistry for accessing other isomers. researchgate.netrsc.org For instance, the formylation of benzo[b]thiophene derivatives shows how the reaction conditions and substrate structure influence the position of formylation. rsc.org
Alternative Formylation Reactions for Thiophene-3-Carbaldehydes
Metal-halogen exchange reactions provide a reliable alternative for the regioselective synthesis of thiophene-3-carbaldehydes. This method involves the treatment of a halothiophene with an organolithium reagent at low temperatures to generate a specific thienyllithium intermediate, which is then quenched with a formylating agent.
A highly effective route to thiophene-3-carbaldehyde starts with 3-bromothiophene. mdpi.com Treatment with n-butyllithium (n-BuLi) at -78 °C results in a bromine-lithium exchange, selectively forming 3-thienyllithium. This nucleophilic intermediate can then be reacted with N,N-dimethylformamide (DMF) to produce the target aldehyde after aqueous workup. mdpi.com This strategy can be adapted for more complex derivatives. For the synthesis of the title compound, a viable precursor would be 3-bromo-4-(methylsulfanyl)thiophene. A bromine-lithium exchange followed by quenching with DMF would install the aldehyde group at the desired C3 position.
Synthetic Routes for Installing the Methylsulfanyl Group on the Thiophene Core
The introduction of the methylsulfanyl (-SMe) group can be achieved through either nucleophilic or electrophilic pathways, depending on the chosen synthetic strategy and the available starting materials.
Nucleophilic Substitution of Halogenated Thiophenes with Sulfur Nucleophiles
Nucleophilic aromatic substitution (SₙAr) is a key method for introducing substituents onto aromatic rings, particularly those activated by electron-withdrawing groups. nih.gov In the synthesis of this compound, the electron-withdrawing nature of the formyl group at C3 can facilitate the displacement of a leaving group, such as a halogen, from the C4 position.
A practical synthetic route would involve starting with 4-bromo-thiophene-3-carbaldehyde. This substrate, activated by the aldehyde, can undergo nucleophilic substitution with a sulfur nucleophile like sodium thiomethoxide (NaSMe) or sodium methanethiolate. acs.org Thiolate anions are potent nucleophiles, readily displacing halides on activated aromatic systems to form thioethers. libretexts.org
Table 2: General Conditions for Nucleophilic Aromatic Substitution
| Substrate | Nucleophile | Solvent | Conditions |
| Activated Aryl Halide | Sodium Thiomethoxide | DMF, DMSO, NMP | Room Temp. to 100 °C |
| Activated Aryl Halide | Potassium Thiomethoxide | Methanol (B129727), Ethanol (B145695) | Reflux |
Electrophilic Methylthiolation Approaches
An alternative strategy involves the reaction of a nucleophilic thiophene derivative with an electrophilic source of a methylthio group ("MeS⁺"). acsgcipr.org This approach requires the generation of an organometallic intermediate, such as a thienyllithium or thienylmagnesium species, which then attacks the sulfur electrophile.
This can be achieved by deprotonating a specific position on the thiophene ring or through a metal-halogen exchange. For example, one could start with 3-formylthiophene, protect the aldehyde group (e.g., as an acetal), and then attempt to lithiate the C4 position. This lithiated intermediate could then be quenched with an electrophilic sulfur reagent such as dimethyl disulfide (DMDS) or N-(methylthio)phthalimide. nih.govrsc.org Deprotection of the aldehyde would then yield the final product.
The success of this method hinges on the ability to regioselectively generate the nucleophilic center at C4. If direct deprotonation is not selective, a halogen-metal exchange starting from a 4-halothiophene derivative would be the preferred method. For instance, starting with 4-bromo-thiophene-3-carbaldehyde acetal, a bromine-lithium exchange followed by reaction with dimethyl disulfide would install the methylsulfanyl group regioselectively.
Multi-Step Synthetic Sequences to this compound
Multi-step synthesis provides a reliable route to complex molecules like this compound by allowing for the stepwise introduction of functional groups. This approach offers high control over the regiochemistry of the final product.
Sequential Functionalization of Thiophene Precursors
A common strategy for synthesizing unsymmetrically 3,4-disubstituted thiophenes involves the sequential functionalization of a pre-existing thiophene ring. nih.gov This can be achieved by starting with a thiophene derivative that allows for regioselective introduction of the required substituents.
One plausible pathway begins with 3,4-dibromothiophene. The differential reactivity of the bromine atoms can be exploited to introduce the methylsulfanyl and carbaldehyde groups sequentially. For instance, a selective metal-halogen exchange at one position, followed by quenching with an appropriate electrophile, can install the first substituent. Subsequent functionalization at the remaining brominated position can then complete the synthesis.
Alternatively, a versatile building block such as 3,4-bis(trimethylsilyl)thiophene can be employed. This substrate allows for a stepwise regiospecific mono-ipso-substitution. nih.gov One of the trimethylsilyl groups can be selectively replaced, for example, through iodination, followed by a palladium-catalyzed cross-coupling reaction to introduce the methylsulfanyl group. The second trimethylsilyl group can then be converted into a formyl group via Vilsmeier-Haack or related formylation reactions.
Another approach involves the C-H functionalization of a 3-substituted thiophene. For example, starting with a thiophene bearing a directing group at the 3-position can facilitate the introduction of the methylsulfanyl group at the 4-position through transition metal-catalyzed C-H activation. mdpi.comacs.org Subsequent modification or replacement of the directing group with a carbaldehyde would yield the target molecule.
One-Pot Reaction Protocols for Substituted Thiophene Synthesis
One-pot reactions offer a more efficient alternative to multi-step synthesis by combining several reaction steps into a single procedure, thereby reducing waste, time, and cost. Several one-pot methods have been developed for the synthesis of polysubstituted thiophenes, which could be adapted for the synthesis of this compound.
For instance, tandem Michael-Henry and Michael-Michael reactions using mercaptoacetaldehyde derivatives have been utilized to create 3,4-substituted tetrahydrothiophenes in a one-pot fashion, which can then be aromatized. researchgate.net Another approach involves the intramolecular cyclization of ketene N,S-acetals, which has been used to prepare tetrasubstituted thiophenes. nih.gov Furthermore, a one-pot four-step procedure starting from ketene dithioacetals has been reported for the synthesis of new tetrasubstituted thiophenes and selenophenes. researchgate.net These methods often involve base-catalyzed intramolecular condensations. nih.gov
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of thiophene functionalization reactions are highly dependent on the reaction conditions. Careful optimization of catalytic systems, solvents, and temperature is crucial for the efficient synthesis of this compound.
Catalytic Systems for Thiophene Functionalization
Transition metal catalysis, particularly with palladium, has become a cornerstone for the functionalization of thiophene rings. mdpi.comresearchgate.net Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, are widely used to form C-C bonds at specific positions on the thiophene ring. nih.govresearchgate.net
Direct C-H arylation is another powerful tool that avoids the need for pre-functionalized starting materials. Palladium catalysts, often in combination with specific ligands, can direct the arylation to either the C2/C5 or C3/C4 positions. For β-arylation (C3/C4 positions), specific catalytic systems have been developed that can operate at room temperature with high regioselectivity. nih.gov The choice of ligand is critical in controlling the regioselectivity of these reactions. researchgate.net For instance, the use of bulky phosphine ligands can favor functionalization at the less sterically hindered positions.
The table below summarizes various catalytic systems used for thiophene functionalization.
| Catalyst System | Reaction Type | Target Position | Reference |
| Pd(OAc)₂ / X-Phos or PtBu₃ | C-H Activation | C2/C5 | mdpi.com |
| Pd(OAc)₂ / PCy₃·HBF₄ | C-H Activation | C3/C4 | mdpi.com |
| Pd(0) / K₃PO₄ | Suzuki-Miyaura Coupling | C4 | nih.gov |
| Pd/ArI / Ag₂CO₃ | Direct β-Arylation | C3 | nih.gov |
Solvent Effects and Temperature Control in Synthetic Protocols
The choice of solvent and the reaction temperature can significantly influence the outcome of a synthetic protocol, affecting reaction rates, yields, and selectivity. acs.orgresearchgate.net
In Suzuki-Miyaura cross-coupling reactions for the synthesis of aryl-substituted thiophene carbaldehydes, a mixture of solvents like toluene/water or dioxane/water is often employed. nih.gov The reaction temperature is typically maintained between 85-90 °C to ensure a reasonable reaction rate.
For direct C-H functionalization reactions, solvents can play a role in catalyst solubility and stability. While many of these reactions are performed at elevated temperatures (80-150 °C), milder methods are being developed that allow reactions to proceed at lower temperatures, even at room temperature, which can improve functional group tolerance. nih.gov For example, the direct β-arylation of thiophenes has been achieved at room temperature using a palladium/silver catalytic system. nih.gov
Temperature control is also critical in electrophilic substitution reactions, such as halogenation. Decreasing the temperature can slow down the reaction, while increasing it may not favor mono-substitution. thieme-connect.com
The following table illustrates the effect of solvents on the yield of a Suzuki-Miyaura coupling reaction to produce 4-arylthiophene-2-carbaldehydes. nih.gov
| Solvent System | Temperature (°C) | Yield (%) |
| Toluene/Water (4:1) | 85-90 | Good |
| Dioxane/Water (4:1) | 85-90 | Excellent |
| DMF | Reflux | Moderate |
Green Chemistry Approaches and Sustainable Synthesis of Thiophene Carbaldehydes
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. Green chemistry principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency. rsc.orgderpharmachemica.com
For thiophene synthesis, this includes the use of greener solvents. While traditional methods often use volatile organic compounds, research is being conducted on using alternatives like water, ionic liquids, or deep eutectic solvents. rsc.org In some cases, solvent-free approaches are also possible. rsc.org
Metal-free synthesis is another key aspect of green chemistry. Transition-metal-free reactions for the synthesis of substituted thiophenes have been developed, for example, through the heterocyclization of bromoenynes using inexpensive and safe sulfur surrogates in aqueous media. organic-chemistry.org Metal-free dehydration and sulfur cyclization of alkynols also provide a sustainable route to substituted thiophenes. acs.org
Microwave-assisted organic synthesis (MAOS) is a technique that can significantly reduce reaction times and energy consumption. The application of MAOS to reactions like the Gewald synthesis of 2-aminothiophenes has been shown to reduce process times from hours to minutes. researchgate.netderpharmachemica.com
Furthermore, one-pot syntheses contribute to the principles of green chemistry by reducing the number of work-up and purification steps, which in turn minimizes solvent usage and waste generation. nih.gov
Microwave-Assisted Synthesis of Thiophene Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. princeton.eduorganic-chemistry.org The use of microwave irradiation allows for rapid and efficient heating of the reaction mixture, often leading to dramatic reductions in reaction times and improvements in product yields compared to conventional heating methods. princeton.eduorganic-chemistry.org This methodology has been successfully applied to the synthesis of various thiophene derivatives. researchgate.netacs.orgresearchgate.net
A particularly relevant application is the palladium-catalyzed C-H acylation of thiophenes with aldehydes, which provides a direct route to thiophene-3-carbaldehydes. rsc.org Research has demonstrated that microwave irradiation can significantly enhance the efficiency of the palladium(II)-catalyzed C-3 acylation of thiophenes. rsc.org This approach utilizes a directing group at the C-2 position of the thiophene to ensure regioselective acylation at the C-3 position. For a precursor such as a 2-(directing group)-4-(methylsulfanyl)thiophene, this method could be a highly effective route to this compound.
The use of microwave heating in these reactions has been shown to reduce reaction times from several hours to as little as 15 to 30 minutes, while also leading to improved yields of the desired ketone products. rsc.org
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted C-3 Acylation of a Model Thiophene Substrate rsc.org
| Parameter | Conventional Heating | Microwave-Assisted |
| Reaction Time | 1 - 3 hours | 15 - 30 minutes |
| Yield | Moderate to Good | Good to Excellent (up to 92%) |
| Temperature | Typically > 100 °C | Controlled, rapid heating |
This table presents generalized data from a study on the C-3 acylation of thiophenes, illustrating the typical improvements observed with microwave assistance. rsc.org
The efficiency and selectivity offered by microwave-assisted synthesis make it a highly attractive method for the preparation of functionalized thiophenes like this compound.
Flow Chemistry Applications in Thiophene Carbaldehyde Production
Flow chemistry, or continuous flow processing, is a modern synthetic paradigm that is revolutionizing the production of chemicals, particularly in the pharmaceutical and fine chemical industries. researchgate.netbohrium.comspringerprofessional.de This technology involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, rather than in a traditional batch-wise fashion. bohrium.com The inherent advantages of flow chemistry include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), enhanced safety, and straightforward scalability. bohrium.comspringerprofessional.demdpi.com
While specific examples detailing the production of this compound in a continuous flow system are not extensively documented, the principles of flow chemistry are highly applicable to its synthesis. The synthesis of heterocyclic compounds, including thiophenes, has been a significant area of focus in the development of flow chemistry processes. researchgate.netbohrium.comspringerprofessional.denih.gov Many of the reaction types used to construct and functionalize the thiophene ring are amenable to adaptation in flow reactors.
Table 2: Potential Advantages of Flow Chemistry in the Synthesis of Thiophene Carbaldehydes
| Feature | Batch Processing | Flow Chemistry |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, precise temperature control |
| Mass Transfer | Often limited by stirring | Excellent mixing and mass transfer |
| Safety | Higher risk with hazardous reagents/exotherms | Enhanced safety due to small reaction volumes |
| Scalability | Often requires re-optimization | Linear scalability by extending run time |
| Process Control | Less precise control over parameters | Precise control of temperature, pressure, time |
The application of flow chemistry to the synthesis of this compound could involve, for example, the continuous Vilsmeier-Haack formylation of a suitable 3-(methylsulfanyl)thiophene precursor or the continuous metal-catalyzed cross-coupling reactions to introduce the desired functional groups onto the thiophene ring. The precise control offered by flow systems could lead to higher selectivity and reduced byproduct formation in such reactions. The adoption of flow chemistry for the production of functionalized thiophenes holds the promise of more efficient, safer, and scalable manufacturing processes.
Chemical Reactivity and Derivatization Strategies of 4 Methylsulfanyl Thiophene 3 Carbaldehyde
Reactions Involving the Aldehyde Moiety
The aldehyde group in 4-(methylsulfanyl)thiophene-3-carbaldehyde (B6250676) is a primary site for chemical modification. It readily participates in nucleophilic additions, condensations, reductions, and oxidations. These reactions allow for the straightforward introduction of various structural motifs, leading to the creation of novel compounds with tailored properties.
Nucleophilic Additions and Condensation Reactions
The electrophilic carbon atom of the formyl group is susceptible to attack by a variety of nucleophiles, leading to addition products that can subsequently undergo dehydration to form stable condensed products. These reactions are fundamental in building more complex molecular architectures based on the thiophene (B33073) scaffold.
The reaction of this compound with primary amines, hydroxylamine (B1172632), and hydrazines provides a direct route to the corresponding imines (Schiff bases), oximes, and hydrazones. These reactions typically proceed via a nucleophilic addition to the carbonyl group, forming a hemiaminal intermediate, which then eliminates a molecule of water to yield the C=N double bond.
The synthesis of these derivatives is often carried out in a suitable solvent such as ethanol (B145695) or methanol (B129727), sometimes with catalytic amounts of acid to facilitate the dehydration step. For instance, the general procedure for imine synthesis involves stirring the aldehyde with a primary amine at room temperature or with gentle heating. redalyc.org Similarly, oximes can be prepared by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521) or sodium carbonate. researchgate.netmdpi.com Hydrazone formation follows a similar pathway, where the aldehyde is condensed with a hydrazine (B178648) derivative. nih.govorganic-chemistry.org These reactions are crucial for introducing new nitrogen-containing functional groups and for the synthesis of ligands and pharmacologically active compounds.
Table 1: Examples of Nucleophilic Addition-Elimination Reactions
| Reactant | Product Type | General Reaction Conditions |
|---|---|---|
| Primary Amine (R-NH₂) | Imine (Schiff Base) | Ethanol, room temperature or gentle heating |
| Hydroxylamine (NH₂OH) | Oxime | Ethanol/Water, Base (e.g., NaOH) |
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation and the synthesis of α,β-unsaturated compounds. banglajol.infoyoutube.com This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malonic acid derivatives, cyanoacetates) in the presence of a basic catalyst.
For this compound, the Knoevenagel condensation provides a straightforward method to extend the π-conjugated system. The reaction is typically catalyzed by weak bases such as piperidine (B6355638) or ammonia (B1221849), or their salts. thermofisher.com The resulting products are valuable intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The reaction proceeds through the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration yields the extended π-system. The use of microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times under solvent-free conditions. banglajol.info
Table 2: Knoevenagel Condensation of Aldehydes with Active Methylene Compounds
| Aldehyde | Active Methylene Compound | Catalyst | Product |
|---|---|---|---|
| Ar-CHO | CH₂(CN)₂ | Piperidine/Ammonia | Ar-CH=C(CN)₂ |
| Ar-CHO | CH₂(COOEt)₂ | Piperidine/Ammonia | Ar-CH=C(COOEt)₂ |
The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde (with no α-hydrogens) and a ketone to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). researchgate.netresearchgate.net This reaction is of significant importance in the synthesis of a wide variety of biologically active compounds.
While specific studies on this compound are not widely available, the reactivity can be inferred from studies on the closely related thiophene-3-carbaldehyde. Research has shown that thiophene-3-carbaldehyde readily undergoes Claisen-Schmidt condensation with various substituted acetophenones in the presence of a strong base like potassium hydroxide in an ethanol solution. nih.govresearchgate.net The reaction typically involves stirring the reactants at room temperature for several hours. nih.gov This methodology can be applied to this compound to synthesize a library of thiophene-containing chalcone analogs, which are of interest for their potential pharmacological properties.
Table 3: Synthesis of Chalcone Analogs from Thiophene-3-carbaldehyde
| Thiophene-3-carbaldehyde | Acetophenone Derivative | Catalyst | Reaction Conditions | Product | Reference |
|---|---|---|---|---|---|
| Thiophene-3-carbaldehyde | 4-Hydroxyacetophenone | 50% KOH | Ethanol, Stirring for 5h at RT | 1-(4-hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.govresearchgate.net |
| Thiophene-3-carbaldehyde | 4-Methoxyacetophenone | 50% KOH | Ethanol, Stirring for 5h at RT | 1-(4-methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one | nih.govresearchgate.net |
Reduction Reactions of the Formyl Group (e.g., Alcohol Formation)
The formyl group of this compound can be selectively reduced to a primary alcohol, (4-(methylsulfanyl)thiophen-3-yl)methanol. This transformation is a key step in the synthesis of various derivatives where a hydroxymethyl group is required.
A common and mild reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). numberanalytics.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent such as methanol or ethanol at room temperature. youtube.comorganic-chemistry.org The hydride from NaBH₄ attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol. masterorganicchemistry.com This method is highly efficient and chemoselective for the reduction of aldehydes and ketones, leaving other functional groups, such as the methylsulfanyl group and the thiophene ring, intact.
Oxidation Reactions of the Formyl Group (e.g., Carboxylic Acid Formation)
The aldehyde functionality of this compound can be oxidized to the corresponding carboxylic acid, 4-(methylsulfanyl)thiophene-3-carboxylic acid. This conversion is a fundamental transformation in organic synthesis, providing access to a key synthetic intermediate.
Various oxidizing agents can be employed for this purpose. For thiophene aldehydes, common reagents include potassium permanganate (B83412) (KMnO₄) under basic conditions or silver oxide (Ag₂O). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions involving the sensitive thiophene ring. For instance, the oxidation of thiophene-2-carbaldehyde (B41791) has been achieved using various methods, and similar conditions can be adapted for the 3-carbaldehyde isomer. The resulting carboxylic acid can be further derivatized to form esters, amides, and other acid derivatives, expanding the synthetic utility of the starting material.
Olefination Reactions (e.g., Wittig, Horner–Wadsworth–Emmons)
The aldehyde group of this compound is a prime site for olefination reactions, which are fundamental for carbon-carbon double bond formation. The Wittig and Horner–Wadsworth–Emmons (HWE) reactions are the most prominent examples of such transformations.
The Wittig reaction involves the reaction of the aldehyde with a phosphonium (B103445) ylide. The nature of the ylide, specifically the substituents attached to the carbanion, determines the stereochemical outcome of the reaction. Non-stabilized ylides (e.g., those with alkyl substituents) typically lead to the formation of (Z)-alkenes, while stabilized ylides (e.g., those with electron-withdrawing groups like esters or ketones) predominantly yield (E)-alkenes. wikipedia.org The formation of a stable triphenylphosphine (B44618) oxide is the driving force for this reaction. organic-chemistry.org
The Horner–Wadsworth–Emmons (HWE) reaction , a modification of the Wittig reaction, utilizes phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more nucleophilic than the corresponding phosphonium ylides and offer several practical advantages, including the straightforward removal of the phosphate (B84403) byproduct by aqueous extraction. A significant feature of the HWE reaction is its high stereoselectivity for the formation of (E)-alkenes, particularly with stabilized phosphonate esters. organic-chemistry.org The reaction conditions, such as the choice of base and solvent, can be fine-tuned to optimize the yield and stereoselectivity. For instance, the use of lithium hydroxide has been reported as a mild and practical base for promoting HWE olefinations.
In the context of this compound, the electronic properties of the thiophene ring, influenced by the electron-donating methylsulfanyl group and the electron-withdrawing aldehyde, will affect the reactivity of the carbonyl group towards the ylide or phosphonate carbanion.
| Feature | Wittig Reaction | Horner–Wadsworth–Emmons Reaction |
|---|---|---|
| Reagent | Phosphonium ylide | Phosphonate carbanion |
| Stereoselectivity (with stabilized reagents) | Predominantly (E)-alkene | Highly selective for (E)-alkene |
| Stereoselectivity (with non-stabilized reagents) | Predominantly (Z)-alkene | Less selective, often favors (E)-alkene |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Reagent Reactivity | Less nucleophilic | More nucleophilic |
C-H Functionalization at the Aldehyde Position
Direct functionalization of the aldehyde C-H bond is a challenging transformation. However, recent advancements in catalysis have enabled indirect methods for achieving this goal. One such strategy involves the use of transient directing groups to facilitate C-H activation at a position remote to the aldehyde. researchgate.netnih.govacs.orgnih.govresearchgate.net In this approach, the aldehyde reversibly reacts with an amine-based catalyst to form an imine intermediate. This intermediate then coordinates to a transition metal catalyst (e.g., palladium), directing the activation of a C-H bond at a specific position. While this method does not directly functionalize the formyl C-H bond, it represents a modern strategy for leveraging the aldehyde functionality to modify the carbon skeleton of the molecule.
Another approach is decarbonylative cross-coupling , where the aldehyde group is extruded as carbon monoxide during a carbon-carbon bond-forming reaction. wikipedia.org This type of reaction allows for the formal replacement of the aldehyde group with another substituent, such as an aryl or alkyl group. These reactions are often catalyzed by transition metals and provide a unique disconnection approach in retrosynthetic analysis.
Transformations Involving the Thiophene Ring System
The thiophene ring in this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the combined directing effects of the existing substituents. The methylsulfanyl group (-SMe) at the 4-position is an ortho, para-directing activator, meaning it increases the electron density at the C2 and C5 positions, making them more susceptible to electrophilic attack. Conversely, the formyl group (-CHO) at the 3-position is a meta-directing deactivator, which withdraws electron density from the ring, particularly from the C2 and C5 positions. aakash.ac.in
The interplay of these opposing effects determines the preferred site of substitution. The activating effect of the methylsulfanyl group is generally stronger than the deactivating effect of the formyl group. Therefore, electrophilic substitution is expected to occur preferentially at the C2 or C5 position. Steric hindrance may also play a role in favoring substitution at the less hindered C5 position over the C2 position, which is flanked by the formyl group. The regioselectivity of electrophilic formylation of 3-substituted thiophenes has been shown to be influenced by the steric bulk of the formylating agent. researchgate.net
| Substituent | Position on Thiophene Ring | Electronic Effect | Directing Influence |
|---|---|---|---|
| -SMe | 4 | Activating | Ortho, Para (to C2 and C5) |
| -CHO | 3 | Deactivating | Meta (to C2 and C5) |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To engage this compound in these reactions, it would first need to be functionalized with a suitable handle, such as a halogen or a triflate group, at one of the available ring positions (C2 or C5).
The Suzuki-Miyaura coupling of a halogenated derivative of the title compound with an organoboron reagent would be a versatile method for introducing new aryl or vinyl substituents. The synthesis of 4-arylthiophene-2-carbaldehydes via Suzuki-Miyaura coupling has been reported, demonstrating the feasibility of this approach on structurally similar compounds. nih.gov
The Stille reaction offers an alternative cross-coupling strategy, employing organotin reagents. A key advantage of the Stille reaction is its tolerance of a wide range of functional groups, which would likely include the aldehyde and methylsulfanyl moieties present in the target molecule.
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their boron or tin counterparts. wikipedia.org This increased reactivity can be advantageous, although it also necessitates stricter reaction conditions to avoid unwanted side reactions. The functional group tolerance of Negishi couplings is generally good, making it a viable option for the derivatization of a suitably functionalized this compound.
The aromatic nature of the thiophene ring makes it a relatively unreactive diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. nih.gov To enhance its reactivity, the aromaticity of the thiophene ring must be disrupted. One common strategy is the oxidation of the sulfur atom to form a thiophene S-oxide or S,S-dioxide. utexas.eduresearchgate.net These oxidized species are no longer aromatic and readily participate in Diels-Alder reactions. The electron-withdrawing sulfonyl group in the thiophene S,S-dioxide renders it an electron-deficient diene, which can react with electron-rich dienophiles. utexas.edu
Alternatively, high pressure or Lewis acid catalysis can be employed to promote Diels-Alder reactions with unactivated thiophenes. researchgate.net The substituents on the thiophene ring of this compound, namely the electron-donating methylsulfanyl group and the electron-withdrawing formyl group, would influence its electronic properties and, consequently, its reactivity in cycloaddition reactions.
Reactivity and Transformations of the Methylsulfanyl Group
The methylsulfanyl group in this compound can undergo several transformations, primarily involving the sulfur atom.
Oxidation of the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone is a common and important reaction. rsc.orgdicp.ac.cnresearchgate.netrsc.orgacs.orgelectronicsandbooks.comnih.govorganic-chemistry.orgresearchgate.net This transformation significantly alters the electronic properties of the substituent, converting the electron-donating methylsulfanyl group into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups. This change in electronic nature would, in turn, affect the reactivity of the thiophene ring in reactions such as electrophilic aromatic substitution. The oxidation can typically be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.org
Another potential transformation is desulfurization , which involves the reductive cleavage of the carbon-sulfur bonds. scilit.comresearchgate.netillinois.edugoogle.comresearchgate.net This reaction can be used to remove the methylsulfanyl group and replace it with a hydrogen atom, effectively leading to 3-formylthiophene. Reagents such as Raney nickel are commonly employed for this purpose.
Oxidation to Sulfoxide and Sulfone Derivatives
The sulfur atom of the methylsulfanyl group in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone derivatives. This stepwise oxidation significantly alters the electronic properties of the substituent, transforming the electron-donating methylsulfanyl group into the strongly electron-withdrawing methylsulfinyl and methylsulfonyl groups.
The oxidation is typically achieved using common oxidizing agents. The reaction can be controlled to yield either the sulfoxide or the sulfone, although complete oxidation to the sulfone often occurs with ease. dicp.ac.cnnih.gov The conversion of the sulfide to the sulfoxide is the first step, and further oxidation yields the sulfone. nih.gov
Research Findings: The oxidation of thiophene derivatives has been systematically studied. Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like methyltrioxorhenium(VII) (MTO), are highly effective for converting thiophenes to their corresponding sulfones, frequently with quantitative yields. dicp.ac.cnnih.gov Other common oxidants include meta-chloroperoxybenzoic acid (m-CPBA), which is known for its effectiveness in oxidizing methylthio groups to methylsulfonyl groups on heterocyclic systems. organic-chemistry.orgchemrxiv.org The choice of oxidant and reaction conditions can be tuned to favor one product over the other, though isolating the sulfoxide can be challenging as it is readily oxidized further. dicp.ac.cn For instance, the use of one equivalent of oxidant under controlled temperature may favor the sulfoxide, while an excess of the oxidant at room temperature or with heating will typically drive the reaction to the sulfone. chemrxiv.org
The resulting compounds, 4-(Methylsulfinyl)thiophene-3-carbaldehyde and 4-(Methylsulfonyl)thiophene-3-carbaldehyde, are valuable intermediates. The strong electron-withdrawing nature of the sulfonyl group, in particular, activates the thiophene ring for further reactions. elsevierpure.com
Table 1: Reagents for Oxidation of Methylsulfanyl Group
| Reagent | Product(s) | Typical Conditions |
|---|---|---|
| Hydrogen Peroxide (H₂O₂) with MTO catalyst | Sulfone | Dichloromethane (CH₂Cl₂), room temperature |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide and/or Sulfone | Chlorinated solvents, controlled temperature for sulfoxide, excess reagent for sulfone |
| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxide or Sulfone | Solvent dependent (e.g., ethanol for sulfoxide, water for sulfone) |
| Urea-Hydrogen Peroxide | Sulfone | Often used for complete oxidation without over-oxidation of other functionalities |
Nucleophilic Displacement Reactions of the Methylsulfanyl Group
The methylsulfanyl group itself is generally a poor leaving group for nucleophilic aromatic substitution (SNAr) reactions. However, upon oxidation to the methylsulfinyl (-SOCH₃) or, more effectively, the methylsulfonyl (-SO₂CH₃) group, it is transformed into an excellent leaving group. chemicalpapers.com This activation is crucial for the derivatization of the C4 position of the thiophene ring.
The SNAr mechanism on thiophene rings is facilitated by the presence of electron-withdrawing groups that stabilize the intermediate Meisenheimer complex. nih.gov Both the formyl group at the C3 position and the newly formed sulfonyl group at the C4 position serve this purpose, making 4-(Methylsulfonyl)thiophene-3-carbaldehyde a highly reactive substrate for nucleophilic displacement.
Research Findings: Studies on analogous heterocyclic systems, such as furan (B31954) derivatives, have demonstrated that 5-methylsulfonyl groups are readily displaced by various nucleophiles, including secondary cyclic amines. chemicalpapers.com This reactivity pattern is directly applicable to the thiophene series. A wide range of nucleophiles can be employed to displace the methylsulfonyl group, leading to a diverse array of 4-substituted thiophene-3-carbaldehydes.
Table 2: Potential Nucleophiles for Displacement of the Methylsulfonyl Group
| Nucleophile Class | Example(s) | Resulting Functional Group |
|---|---|---|
| O-Nucleophiles | Alkoxides (e.g., NaOCH₃), Phenoxides | Alkoxy, Aryloxy |
| N-Nucleophiles | Amines (e.g., Piperidine), Anilines, Azides | Amino, Anilino, Azido |
| S-Nucleophiles | Thiolates (e.g., NaSPh) | Arylthio |
| C-Nucleophiles | Cyanide (e.g., KCN), Malonates | Cyano, Malonate ester |
Desulfurization Reactions (e.g., Raney Nickel Reduction)
Desulfurization provides a method for the complete removal of the methylsulfanyl group, replacing the C-S bond with a C-H bond. organicreactions.org The most common and effective reagent for this transformation is Raney Nickel, a fine-grained solid composed primarily of nickel derived from a nickel-aluminium alloy. masterorganicchemistry.com
The reaction, known as hydrogenolysis, involves the cleavage of the carbon-sulfur bond. organicreactions.org Raney Nickel is typically used in its "activated" form, which has a high surface area with adsorbed hydrogen. masterorganicchemistry.com When heated with a sulfur-containing compound like this compound in a suitable solvent (e.g., ethanol), the methylsulfanyl group is reductively cleaved.
Research Findings: The desulfurization of organic sulfur compounds with Raney Nickel is a well-established and powerful method in organic synthesis. organicreactions.orgacs.org It is broadly applicable to various sulfur-containing functional groups, including thioethers (sulfides). researchgate.net The reaction effectively reduces the C-S bond to a C-H bond, resulting in the formation of thiophene-3-carbaldehyde from this compound. organicreactions.org This reaction is particularly useful for removing the sulfur functionality after it has served its purpose in directing other reactions or to access compounds that might be difficult to synthesize directly. lehigh.edu
Multi-Component Reactions (MCRs) Utilizing this compound
Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a final product, are highly valued for their efficiency and atom economy. chemistryforsustainability.org The aldehyde functionality of this compound makes it an ideal candidate for participation as the carbonyl component in a variety of well-known MCRs. researchgate.netnih.gov
The presence of the 4-(methylsulfanyl) group can influence the reactivity and electronic properties of the resulting heterocyclic products, potentially imparting unique characteristics.
Research Findings: Thiophene aldehydes are versatile building blocks in MCRs for the synthesis of complex heterocyclic systems. researchgate.netrsc.org While specific literature examples utilizing this compound in MCRs are not abundant, its structural similarity to other reactive aldehydes, such as thiophene-3-carbaldehyde, allows for predictable reactivity. nih.gov It can be expected to participate in several classic MCRs.
Table 3: Potential Multi-Component Reactions Involving this compound
| MCR Name | Other Components | Resulting Heterocycle Class |
|---|---|---|
| Gewald Reaction | α-cyano ester, elemental sulfur, base | Substituted 2-aminothiophenes |
| Biginelli Reaction | β-ketoester (e.g., ethyl acetoacetate), urea (B33335) or thiourea | Dihydropyrimidinones or -thiones |
| Hantzsch Dihydropyridine Synthesis | Two equivalents of a β-ketoester, ammonia or an ammonium (B1175870) salt | Dihydropyridines |
| Ugi Reaction | An amine, a carboxylic acid, an isocyanide | α-acylamino amides |
In each of these potential reactions, the 4-(methylsulfanyl)thiophene moiety would be incorporated into the final, often complex, molecular structure, demonstrating the utility of this compound as a versatile building block in diversity-oriented synthesis.
Theoretical and Computational Investigations of 4 Methylsulfanyl Thiophene 3 Carbaldehyde and Its Derivatives
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of 4-(Methylsulfanyl)thiophene-3-carbaldehyde (B6250676) is fundamentally governed by the aromatic thiophene (B33073) ring, which is influenced by the electronic effects of its substituents: the electron-donating methylsulfanyl group (-SCH₃) and the electron-withdrawing carbaldehyde group (-CHO). Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons within the molecule, which are crucial for determining its reactivity and spectroscopic properties.
The key orbitals in this context are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. mdpi.com
For thiophene derivatives, the delocalized π-electron system of the ring is a major contributor to the FMOs. researchgate.net The π-orbitals of thiophene arise from the combination of the p-orbitals of the four carbon atoms and the sulfur atom, creating a stable six-electron aromatic system. researchgate.net In this compound, the methylsulfanyl group, with its lone pairs on the sulfur atom, donates electron density into the thiophene π-system, raising the energy of the HOMO. Conversely, the electron-withdrawing carbaldehyde group delocalizes electron density away from the ring, lowering the energy of the LUMO. This combined effect is expected to reduce the HOMO-LUMO gap compared to unsubstituted thiophene, thereby increasing its chemical reactivity.
Theoretical calculations, such as those using Density Functional Theory (DFT), are employed to quantify these properties. semanticscholar.org The isodensity surfaces of the FMOs reveal their distribution across the molecule. For this compound, the HOMO is expected to have significant contributions from the methylsulfanyl group and the thiophene ring, particularly at the C2 and C5 positions. The LUMO is anticipated to be localized primarily over the carbaldehyde group and the C3-C4 bond of the thiophene ring, reflecting the electrophilic nature of the carbonyl carbon.
Table 1: Calculated Electronic Properties of a Representative Substituted Thiophene (Note: This table presents typical values for a substituted thiophene derivative calculated via DFT for illustrative purposes.)
| Property | Value (eV) | Description |
| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -2.10 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.15 | Indicator of chemical reactivity and stability |
| Ionization Potential (I) | 6.25 | Energy required to remove an electron (approximated by -EHOMO) |
| Electron Affinity (A) | 2.10 | Energy released when an electron is added (approximated by -ELUMO) |
Conformational Analysis and Stereochemical Considerations
For the carbaldehyde group at the 3-position, ab-initio MO calculations on the related 3-formylthiophene have shown the existence of two stable planar conformers: the O,S-cis and O,S-trans rotamers. rsc.org The stability of these conformers is dictated by the electrostatic interactions between the carbonyl oxygen and the sulfur atom of the ring. The rotational barrier between these conformers is a key parameter determining their rates of interconversion.
The methylsulfanyl group at the 4-position also exhibits a rotational barrier. Microwave spectroscopy studies on related molecules like 2-methylthiophene (B1210033) have precisely determined the V₃ potential barrier for the methyl group's internal rotation. mdpi.com For the methylsulfanyl group, the rotation around the C(ring)-S bond would similarly be hindered, influenced by interactions with the adjacent carbaldehyde group. The preferred conformation is likely to be one that minimizes steric clash while maximizing electronic stabilization. Theoretical calculations are essential to determine the precise energy landscape for the rotation of both substituents.
Table 2: Representative Rotational Barriers in Substituted Thiophenes (Note: Data is based on values for related compounds to illustrate typical energy magnitudes.)
| Molecule | Rotating Group | Barrier (cm⁻¹) | Barrier (kJ/mol) |
| 2-Methylthiophene | Methyl (-CH₃) | 197.7 | 2.37 |
| 2-Acetylthiophene | Acetyl (-COCH₃) | 430.0 | 5.14 |
The thiophene ring itself is a planar, five-membered heterocycle. wikipedia.org Its aromaticity, which is less pronounced than that of benzene (B151609), arises from the delocalization of six π-electrons over the ring. wikipedia.org The introduction of substituents can influence both the planarity and the degree of aromaticity of this core structure.
In general, the thiophene ring in substituted derivatives remains largely planar. mdpi.com However, significant steric interactions between bulky adjacent substituents can sometimes cause slight deviations from planarity. In a related crystal structure, (4-methoxyphenyl)[2-(methylsulfanyl)thiophen-3-yl]methanone, the molecule is substantially twisted, with a significant dihedral angle between the thiophene and phenyl rings, though the thiophene core itself retains its planarity. nih.gov For this compound, the substituents are not exceptionally bulky, and the thiophene core is expected to be planar.
Reaction Mechanism Elucidation for Derivatization Pathways
The dual functionality of this compound makes it a versatile building block in organic synthesis. The elucidation of reaction mechanisms for its derivatization is key to predicting products and optimizing reaction conditions. The primary reactive sites are the electrophilic carbon of the carbaldehyde group and the nucleophilic positions of the thiophene ring.
The carbaldehyde group is expected to undergo typical aldehyde reactions. For instance, in a Knoevenagel condensation, the aldehyde would react with an active methylene (B1212753) compound in the presence of a base. The mechanism involves the deprotonation of the active methylene compound to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of the this compound. A subsequent dehydration step yields the final α,β-unsaturated product.
Electrophilic aromatic substitution on the thiophene ring is another important derivatization pathway. The directing effects of the existing substituents play a crucial role. The methylsulfanyl group is an ortho-, para- director (positions 2 and 5), while the carbaldehyde group is a meta- director (position 5 relative to the aldehyde). Both groups strongly activate the C5 position for electrophilic attack. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation are expected to proceed with high regioselectivity at the C5 position. The mechanism involves the attack of an electrophile on the π-system of the ring to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity.
Density Functional Theory (DFT) Studies on Reactivity and Selectivity
Density Functional Theory (DFT) is a powerful computational tool for investigating the reactivity and selectivity of molecules like this compound. mdpi.comnih.gov DFT calculations can provide quantitative insights into the electronic structure that governs chemical behavior.
One key application of DFT is the calculation of reactivity descriptors. The energies of the HOMO and LUMO, as discussed earlier, predict the molecule's general reactivity. edu.krd A small HOMO-LUMO gap suggests high reactivity. mdpi.com Furthermore, the spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack.
To gain more specific insights into regioselectivity, Fukui functions (f(r)) can be calculated. nih.gov The Fukui function identifies the sites within a molecule that are most susceptible to nucleophilic attack (f⁺), electrophilic attack (f⁻), or radical attack (f⁰). For this compound, DFT calculations would likely show:
A high f⁺ value on the carbonyl carbon, confirming it as the primary site for nucleophilic attack.
A high f⁻ value on the C5 carbon of the thiophene ring, identifying it as the most probable site for electrophilic attack.
Additionally, mapping the molecular electrostatic potential (MEP) onto the electron density surface provides a visual guide to reactivity. The MEP map would show negative potential (red/yellow) around the carbonyl oxygen, indicating a region attractive to electrophiles, and positive potential (blue) near the acidic aldehyde proton and the carbonyl carbon, indicating sites susceptible to nucleophiles.
Table 3: Predicted Fukui Function Indices for Key Atoms (Note: This table presents qualitative predictions based on the known electronic effects of the substituents.)
| Atom/Position | Predicted f⁻ (Electrophilic Attack) | Predicted f⁺ (Nucleophilic Attack) | Predicted Reactivity |
| C2 | Moderate | Low | Moderate electrophilic substitution |
| C5 | High | Low | Primary site for electrophilic substitution |
| Carbonyl Carbon | Low | High | Primary site for nucleophilic addition |
| Carbonyl Oxygen | Moderate | Low | Site for protonation/Lewis acid coordination |
Molecular Dynamics Simulations of Compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide valuable insights into its behavior in different environments, such as in solution or interacting with a biological target. nih.govmdpi.com
In a biological context, if the compound is investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein. nih.gov After an initial docking pose is predicted, an MD simulation can be run to assess the stability of the compound-protein complex. nih.gov The simulation tracks the trajectory of the compound in the binding pocket, revealing key information such as:
Binding Stability: The root-mean-square deviation (RMSD) of the compound and protein backbone over time indicates the stability of the binding mode. A stable RMSD suggests a persistent interaction. nih.gov
Key Interactions: The simulation can identify and quantify the duration of specific intermolecular interactions, such as hydrogen bonds, π-π stacking, or hydrophobic contacts, that stabilize the complex.
Conformational Changes: MD can show how the compound and the protein adapt their conformations to achieve an optimal fit.
In materials science, MD simulations could be used to understand the bulk properties of materials derived from this compound, such as polymers. Simulations can predict properties like the glass transition temperature, mechanical strength, and diffusion of small molecules through the material by modeling the intermolecular forces and collective motions of the polymer chains. mdpi.com Similarly, simulations in various solvents can reveal information about solvation shells and solubility by analyzing the radial distribution functions between the compound and solvent molecules. mdpi.com
Structural Characterization Methodologies in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation (Focus on Methodology, not Data)
Spectroscopic methods are paramount for probing the molecular structure at an atomic level. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints of their atomic composition and bonding arrangement.
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. The methodology is based on the principle that atomic nuclei (like ¹H and ¹³C) in a strong magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies are highly sensitive to the local electronic environment, providing detailed information about the molecular framework.
For 4-(Methylsulfanyl)thiophene-3-carbaldehyde (B6250676), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for complete structural assignment.
1D NMR (¹H and ¹³C): ¹H NMR provides information on the number and type of hydrogen atoms, revealing their chemical environment through chemical shifts, their proximity through spin-spin coupling, and their relative abundance through integration. ¹³C NMR provides a count of non-equivalent carbon atoms in the molecule, offering insight into the carbon skeleton.
2D NMR: These experiments provide correlation data between different nuclei, which is crucial for assembling the molecular puzzle. researchgate.net
COSY (Correlation Spectroscopy): A homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org This would confirm the connectivity between adjacent protons on the thiophene (B33073) ring.
HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear experiment that correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is essential for identifying connectivity between different functional groups, for instance, showing the correlation from the aldehyde proton to the thiophene ring carbon it is attached to, or from the methyl protons to the sulfur-bound carbon.
Table 1: Illustrative NMR Data Interpretation for this compound
| Nucleus Type | Functional Group | Expected Chemical Shift (ppm) | Information Provided by 2D NMR |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | HMBC correlation to C3 and C4 of the thiophene ring. |
| ¹H | Thiophene Ring (H-2) | 7.5 - 8.5 | COSY correlation to H-5. HMBC to C3, C4, C5. |
| ¹H | Thiophene Ring (H-5) | 7.0 - 8.0 | COSY correlation to H-2. HMBC to C3, C4, C2. |
| ¹H | Methyl (-SCH₃) | 2.0 - 3.0 | No COSY correlations. HMBC correlation to C4. |
| ¹³C | Aldehyde Carbonyl | 180 - 190 | HMBC correlation from aldehyde proton. |
| ¹³C | Thiophene Ring (C2, C3, C4, C5) | 120 - 150 | HSQC correlation to attached protons (H-2, H-5). |
| ¹³C | Methyl Carbon | 15 - 25 | HSQC correlation to methyl protons. |
Single Crystal X-ray Diffraction (XRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. mdpi.com The methodology requires the growth of a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays.
The process involves several key steps:
Crystallization: A pure sample of this compound is dissolved in a suitable solvent, and the solution is slowly evaporated or cooled to encourage the formation of a single, defect-free crystal.
Data Collection: The crystal is mounted on a diffractometer, and as it is rotated, it is exposed to the X-ray beam. The electrons in the atoms of the molecule diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities.
Structure Solution and Refinement: The positions and intensities of these spots are computationally analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined. This initial model is then refined to best fit the experimental data.
The result is an unambiguous three-dimensional model of the molecule, providing precise bond lengths, bond angles, and intermolecular interactions in the crystal lattice. researchgate.netmdpi.com For a molecule like this compound, which is achiral, XRD provides definitive confirmation of its planar structure and the connectivity of the substituents on the thiophene ring. nih.gov
High-Resolution Mass Spectrometry (HRMS) is a technique used to measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy. nih.gov Unlike standard mass spectrometry, which provides a nominal mass, HRMS can determine the mass to within a few parts per million (ppm). This precision is critical for determining the elemental composition of a molecule.
The methodology involves ionizing the sample (e.g., via electrospray ionization - ESI) and then separating the ions in a mass analyzer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer. nih.gov For this compound (C₆H₆OS₂), the exact mass of the molecular ion can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O, ³²S). The HRMS instrument measures this mass experimentally. By comparing the measured exact mass to a database of possible elemental formulas, a single, unambiguous molecular formula can be assigned. acs.org The presence of two sulfur atoms would also produce a characteristic isotopic pattern (due to the natural abundance of ³⁴S), further confirming the elemental composition. nih.gov
Chromatographic Separation Techniques for Purification and Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, it is essential for both purifying the synthesized product and assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for gas chromatography.
The methodology utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a moderately polar compound like this compound, a reversed-phase HPLC method is typically employed. mdpi.com
Stationary Phase: A nonpolar material, most commonly silica particles chemically modified with C18 alkyl chains.
Mobile Phase: A polar solvent mixture, such as acetonitrile and water. sielc.com
Separation: The sample is injected into the mobile phase stream. Nonpolar components interact more strongly with the C18 stationary phase and thus move more slowly through the column, while more polar components are eluted faster. The composition of the mobile phase can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. mdpi.com A UV detector is commonly used for thiophene-containing compounds, as the aromatic ring absorbs UV light. mdpi.com
Table 2: Example of a Generic Reversed-Phase HPLC Method for Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. nih.gov This method is suitable for compounds that are volatile or can be made volatile through chemical derivatization.
The methodology involves:
Injection and Vaporization: A small amount of the sample is injected into the instrument, where it is heated and vaporized.
Separation (GC): A carrier gas (usually helium) transports the vaporized sample through a long, thin capillary column. mdpi.com The column's inner surface is coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. Compounds with lower boiling points and weaker interactions travel through the column faster.
Detection (MS): As each separated component elutes from the column, it enters the mass spectrometer. Here, it is ionized (typically by electron impact), causing the molecule to fragment in a reproducible pattern. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.
The output consists of a chromatogram showing peaks at specific retention times (from the GC) and a mass spectrum for each peak (from the MS). The retention time helps to identify the compound, while the mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, confirming its identity. researchgate.net
Future Directions and Emerging Research Avenues
Exploration of Novel and More Efficient Synthetic Methodologies for Thiophene-3-Carbaldehyde Derivatives
The development of efficient and versatile synthetic routes to thiophene-3-carbaldehyde derivatives is a cornerstone for unlocking their potential applications. Traditional methods for the synthesis of thiophenes often require harsh reaction conditions or involve multi-step procedures. pharmaguideline.com Modern synthetic organic chemistry is continually striving for more atom-economical, regioselective, and environmentally benign methodologies.
Recent advancements have focused on metal-catalyzed cross-coupling reactions and innovative cycloaddition strategies. For instance, palladium-catalyzed reactions have shown considerable promise in the direct C-H arylation of thiophenes, offering a more direct route to functionalized derivatives. organic-chemistry.org The Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds, has been successfully employed in the synthesis of various aryl-substituted thiophene-2-carbaldehydes, a methodology that could be adapted for 3-carbaldehyde isomers. nih.gov
Furthermore, metal-free synthesis approaches are gaining traction as they align with the principles of green chemistry. nih.gov One-pot multicomponent reactions, which allow for the construction of complex molecules from simple starting materials in a single synthetic operation, represent a particularly attractive strategy for the efficient synthesis of thiophene (B33073) derivatives. nih.gov Cyclization reactions of functionalized alkynes, promoted by either metal catalysts or bases, have also emerged as a valuable and reliable approach for constructing the thiophene ring with a desired substitution pattern. mdpi.com
A notable [3+2] cycloaddition strategy involves the reaction of 1,4-dithiane-2,5-diol with ynals, providing a pathway to 2-substituted thiophene-3-carbaldehydes. This method highlights the potential for building the thiophene core with inherent functionality.
| Synthetic Approach | Description | Potential Advantages |
| Palladium-Catalyzed C-H Arylation | Direct functionalization of the thiophene ring with aryl groups. organic-chemistry.org | High atom economy, reduced number of synthetic steps. |
| Suzuki-Miyaura Cross-Coupling | Formation of C-C bonds between a thiophene core and various partners. nih.gov | High functional group tolerance, well-established methodology. |
| Metal-Free Synthesis | Avoidance of transition metal catalysts. nih.gov | Reduced toxicity, alignment with green chemistry principles. |
| Multicomponent Reactions | One-pot synthesis from multiple starting materials. nih.gov | High efficiency, reduced waste. |
| [3+2] Cycloaddition | Construction of the thiophene ring from acyclic precursors. | Good control over substitution patterns. |
Advanced Applications in Niche Materials Science Fields
The unique electronic and structural properties of the thiophene ring make its derivatives highly promising candidates for the development of advanced materials with tailored functionalities. Two particularly exciting areas of exploration are self-healing polymers and supramolecular assemblies.
Self-Healing Polymers
The concept of self-healing materials, which can autonomously repair damage, is a rapidly growing field of research. rsc.org The integration of dynamic covalent bonds into polymer networks is a key strategy for achieving intrinsic self-healing capabilities. semanticscholar.orgrsc.org Thiophene-containing polymers are being investigated for these applications due to the potential for introducing reversible linkages. For instance, the aldehyde group in thiophene-3-carbaldehyde derivatives can participate in dynamic covalent chemistries, such as the formation of reversible imine or acetal bonds. researchgate.net These dynamic bonds can break and reform under specific stimuli, such as heat or light, allowing the polymer network to reorganize and heal incisions or cracks. nih.gov The design of thiophene-based polymers with inherent stimuli-responsive and self-healing properties is a significant area of future research. rsc.org
Supramolecular Assemblies
Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. thieme-connect.com Thiophene-based molecules, with their aromatic character and the potential for hydrogen bonding and π-π stacking, are excellent building blocks for the construction of ordered supramolecular architectures. nih.govresearchgate.net The self-assembly of functionalized thiophenes can lead to the formation of well-defined nanostructures, such as nanowires, nanotubes, and vesicles. nih.gov These assemblies can exhibit interesting photophysical and electronic properties, making them suitable for applications in sensors, organic electronics, and catalysis. The aldehyde functionality in 4-(methylsulfanyl)thiophene-3-carbaldehyde (B6250676) provides a handle for directing the self-assembly process through specific intermolecular interactions or for post-assembly modification.
Integration into Artificial Intelligence-Driven Retrosynthesis and Reaction Prediction
For a molecule like this compound and its derivatives, AI can play a crucial role in several ways:
Retrosynthetic Analysis: AI algorithms can analyze the structure of a target thiophene derivative and propose a series of precursor molecules and reactions to synthesize it. This can help chemists to identify novel and more efficient synthetic pathways that might not be immediately obvious.
Reaction Outcome Prediction: Machine learning models can be trained on vast datasets of known chemical reactions to predict the major product, yield, and optimal reaction conditions for the synthesis of functionalized thiophenes. researchgate.net This predictive capability can significantly reduce the amount of trial-and-error experimentation required in the laboratory.
Discovery of Novel Reactions: By analyzing patterns in chemical reactivity, AI could potentially identify entirely new types of reactions for the synthesis of thiophene-based compounds.
The integration of AI into the synthetic workflow promises to accelerate the discovery and development of new thiophene derivatives with desired properties.
Bio-inspired Synthesis and Functional Material Design
Nature provides a vast source of inspiration for the design and synthesis of functional molecules and materials. The field of bio-inspired synthesis seeks to mimic the elegant and efficient strategies that biological systems use to construct complex molecules. nih.gov
While naturally occurring thiophenes are known, particularly in the plant kingdom, the direct biosynthesis of specifically functionalized thiophenes like this compound is not well-documented. However, the principles of biocatalysis and biomimetic synthesis can be applied to develop novel and sustainable routes to these compounds. researchgate.net For example, enzymes could be engineered to catalyze specific steps in the synthesis of thiophene derivatives, offering high selectivity and mild reaction conditions.
Furthermore, the design of functional materials can be inspired by biological systems. For instance, the self-assembly properties of thiophene derivatives can be harnessed to create materials that mimic the hierarchical structures found in nature, leading to materials with enhanced properties such as strength, responsiveness, and catalytic activity. The development of thiophene-based materials that biomimic natural systems is a promising avenue for future research. nih.gov
Role in Catalytic Cycles and Organocatalysis
The reactivity of the aldehyde group and the electronic properties of the thiophene ring suggest that this compound and its derivatives could find applications in catalysis.
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. nih.gov Chiral aldehydes have been shown to act as effective organocatalysts in a variety of transformations. The development of chiral thiophene-3-carbaldehyde derivatives could lead to a new class of organocatalysts for enantioselective reactions. The thiophene scaffold offers a rigid platform for the precise positioning of catalytic groups, which could lead to high levels of stereocontrol. The investigation of thiophene aldehydes as chiral organocatalysts is a promising area for future research. acs.org
Catalytic Cycles
Thiophene derivatives can also play a role as ligands in transition metal catalysis. The sulfur atom in the thiophene ring can coordinate to metal centers, influencing the reactivity and selectivity of the catalyst. By tuning the electronic and steric properties of the thiophene ligand, it is possible to optimize the performance of the catalyst for a specific reaction. The aldehyde group in this compound could be used to anchor the thiophene moiety to a solid support, facilitating catalyst recovery and reuse. Furthermore, the study of thiophene derivatives within catalytic cycles can provide valuable insights into reaction mechanisms and help in the design of more efficient catalytic systems. mdpi.com
Q & A
Q. What are the recommended methods for synthesizing 4-(Methylsulfanyl)thiophene-3-carbaldehyde in a research setting?
Methodological Answer: The synthesis typically involves functionalization of the thiophene ring. A common approach is the Vilsmeier-Haack reaction to introduce the aldehyde group at the 3-position, followed by sulfanylation at the 4-position using methyl disulfide or methylthiolate nucleophiles. For example:
- Step 1: Formylation of 3-bromo-thiophene using POCl₃ and DMF .
- Step 2: Nucleophilic substitution with NaSCH₃ under inert conditions to introduce the methylsulfanyl group.
- Purification: Column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) and recrystallization.
Key Considerations:
- Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the thiophene ring.
- Use anhydrous solvents to prevent hydrolysis of intermediates.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- FT-IR: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (weak S-CH₃ stretch) .
- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 186.0 for C₇H₇OS₂⁺) .
Q. How should researchers handle and store this compound to ensure safety and stability?
Methodological Answer:
- Handling: Use PPE (gloves, goggles) due to skin/eye irritation risks. Work in a fume hood to avoid inhalation .
- Storage: Store in amber glass vials under inert gas (N₂ or Ar) at –20°C to prevent oxidation of the aldehyde and sulfanyl groups .
- Incompatibilities: Avoid strong oxidizers (e.g., peroxides) and bases that may degrade the thiophene ring .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
Q. What strategies optimize reaction yields when modifying the thiophene ring’s substituents?
Methodological Answer:
- Electronic Effects: The electron-withdrawing aldehyde group activates the 5-position for electrophilic substitution. Use directing groups (e.g., methylsulfanyl) to control regioselectivity .
- Catalysis: Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions at the 2- or 5-positions .
- Yield Optimization Table:
| Reaction Type | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|
| Aldehyde Bromination | PBr₃ | DCM | 85% | |
| Methylsulfanyl Addition | NaSCH₃ | DMF | 72% | |
| Suzuki Coupling (Ar-B(OH)₂) | Pd(PPh₃)₄ | THF/H₂O | 63% |
Q. How do electronic effects of the methylsulfanyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
- Donor-Acceptor Dynamics: The methylsulfanyl group is a moderate σ-donor, increasing electron density at the 4-position. This directs electrophiles to the 5-position (para to S-CH₃) .
- Mechanistic Insight: In Pd-catalyzed reactions, the sulfur atom can coordinate to Pd, altering transition-state geometry and selectivity .
- Contradictions in Data: Some studies report reduced reactivity at the 4-position due to steric hindrance from S-CH₃, necessitating higher catalyst loadings .
Q. How can computational chemistry predict biological activity or material properties of derivatives?
Methodological Answer:
- DFT Calculations: Optimize geometries (e.g., Gaussian 16) to study frontier molecular orbitals (HOMO-LUMO gaps) for charge-transfer applications .
- Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with thiophene-binding pockets) .
- QSPR Models: Correlate substituent effects (e.g., Hammett σ values) with observed bioactivity or conductivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
